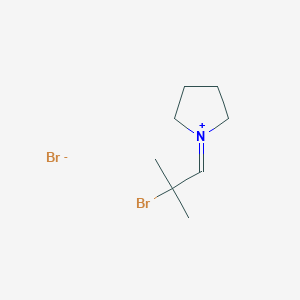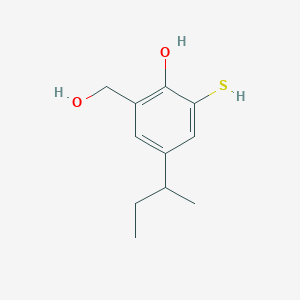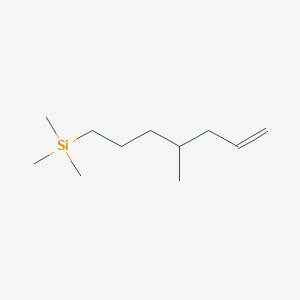
Trimethyl(4-methylhept-6-EN-1-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(4-methylhept-6-en-1-yl)silane is an organosilicon compound with the molecular formula C10H22Si. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-methylhept-6-en-1-yl)silane typically involves the reaction of a suitable alkene with trimethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a platinum catalyst to form the desired product. The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(4-methylhept-6-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl(4-methylhept-6-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl(4-methylhept-6-en-1-yl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with different molecular targets, leading to the formation of new chemical bonds. This property is particularly useful in catalysis and surface modification applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane with the formula (CH3)3SiH.
Trimethyl(phenylethynyl)silane: A silane with a phenyl group attached to the silicon atom.
Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane: A similar compound with a different alkyl group.
Uniqueness
Trimethyl(4-methylhept-6-en-1-yl)silane is unique due to its specific alkyl group, which imparts distinct chemical properties. This makes it particularly useful in applications where precise control over reactivity and selectivity is required.
Eigenschaften
CAS-Nummer |
89811-51-8 |
|---|---|
Molekularformel |
C11H24Si |
Molekulargewicht |
184.39 g/mol |
IUPAC-Name |
trimethyl(4-methylhept-6-enyl)silane |
InChI |
InChI=1S/C11H24Si/c1-6-8-11(2)9-7-10-12(3,4)5/h6,11H,1,7-10H2,2-5H3 |
InChI-Schlüssel |
WGUNHGOIFAAFHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC[Si](C)(C)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)
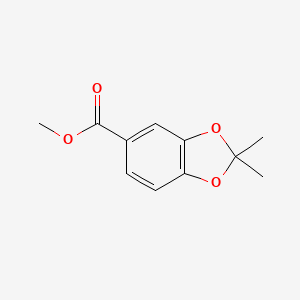
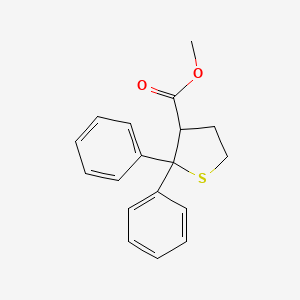
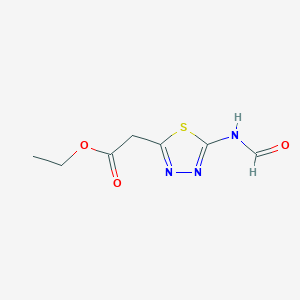
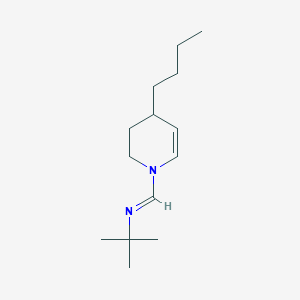
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
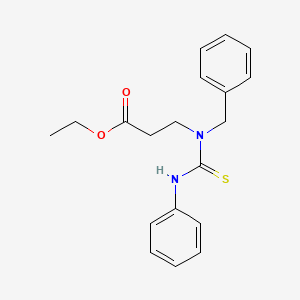
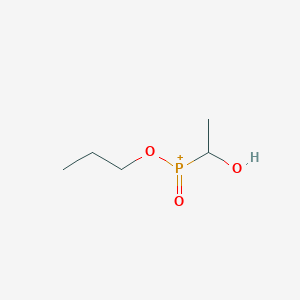
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
![Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane](/img/structure/B14397357.png)
